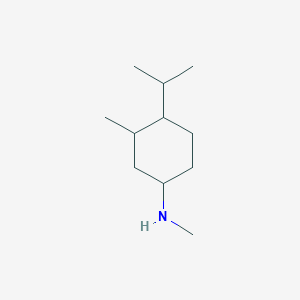

N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N,3-dimethyl-4-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23N/c1-8(2)11-6-5-10(12-4)7-9(11)3/h8-12H,5-7H2,1-4H3 |

InChI Key |

WGSUWRRJMWQNLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCC1C(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes the following steps:

Alkylation: Cyclohexanone is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yl)cyclohexanone.

Reductive Amination: The resulting ketone is then subjected to reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Quaternary ammonium salts.

Scientific Research Applications

Inhibition of Viral Proteases

Recent studies have demonstrated that compounds structurally related to N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine exhibit potent inhibitory effects against viral proteases. Specifically, derivatives of this compound have been shown to inhibit the SARS-CoV-2 3CL protease effectively. This inhibition is crucial for preventing viral replication and could lead to the development of new antiviral therapies .

Anticonvulsant Properties

In another application, this compound has been investigated for its anticonvulsant properties. A related compound was evaluated in models of chemically and electrically induced seizures, showing a prolonged antiseizure effect. This suggests that derivatives of this amine may have potential as therapeutic agents for epilepsy .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target/Mechanism | Reference |

|---|---|---|---|

| This compound | Viral protease inhibitor | SARS-CoV-2 3CL protease | |

| Related compound | Anticonvulsant | Seizure models |

Case Studies

Case Study 1: SARS-CoV-2 Inhibition

A series of inhibitors incorporating a conformationally-constrained cyclohexane moiety were synthesized and tested for their ability to inhibit the SARS-CoV-2 3CL protease. The results indicated that these inhibitors were effective at nanomolar concentrations, demonstrating their potential as therapeutic agents against COVID-19. High-resolution cocrystal structures provided insights into the binding mechanisms, which are critical for further drug development .

Case Study 2: Anticonvulsant Evaluation

In a study assessing the anticonvulsant profile of a derivative related to this compound, researchers found significant efficacy in both chemically-induced (PTZ) and electrically-induced seizure models. The compound exhibited a marked reduction in seizure frequency and duration compared to controls, supporting its further investigation as an antiepileptic drug candidate .

Mechanism of Action

The mechanism of action of N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Key Observations:

The N-methyl group in the target compound enhances stability against oxidation compared to primary amines like .

Synthetic Complexity :

- Compounds with multiple substituents (e.g., ) require multi-step syntheses involving protective groups or regioselective catalysis, whereas the target compound can be synthesized via straightforward reductive amination .

Applications :

- 4-(propan-2-yl)cyclohexan-1-amine is primarily used in agrochemicals due to its simpler structure and lower cost.

- The target compound’s N-methyl group and isopropyl substituent make it suitable for chiral resolution in drug development, similar to derivatives in .

Research Findings and Data

Physicochemical Properties

Biological Activity

N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine, a cyclohexane derivative, has garnered attention in recent years for its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties, particularly in the context of antiviral and antimicrobial activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound is characterized by the following structural features:

- Amine Group : The presence of an amine group allows for hydrogen bonding and interaction with various biological targets.

- Cyclohexane Moiety : This component is crucial for the compound's spatial orientation and hydrophobic characteristics, influencing its membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules. Additionally, the isopropyl group enhances the compound's hydrophobicity, facilitating its ability to cross cellular membranes and interact with intracellular targets.

Antiviral Activity

Recent studies have highlighted the efficacy of compounds containing a cyclohexane moiety in inhibiting viral proteases, particularly in the context of COVID-19. Research indicates that this compound exhibits significant inhibition against SARS-CoV-2 3CL protease:

| Compound | Target | IC50 (nM) | Assay Type |

|---|---|---|---|

| This compound | SARS-CoV-2 3CL protease | Nanomolar potency | Biochemical assays |

These findings suggest that this compound could serve as a lead for developing antiviral therapeutics.

Antimicrobial Activity

In addition to its antiviral properties, this compound has shown potential antimicrobial activity. A study evaluating various derivatives found that compounds with similar structural features demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli:

| Compound | Pathogen | MIC (μg/mL) | Control MIC (μg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.12 - 12.5 | 2 (Ciprofloxacin) |

| Escherichia coli | 3.12 - 12.5 | 2 (Ciprofloxacin) |

These results indicate that this compound may be effective in combating antibiotic-resistant strains .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- SARS-CoV-2 Inhibition : In vitro studies demonstrated that this compound effectively inhibited SARS-CoV-2 replication in cell cultures, highlighting its potential as a therapeutic agent during the pandemic .

- Antibacterial Efficacy : A series of experiments showed that derivatives of this compound exhibited lower MIC values compared to traditional antibiotics, suggesting a promising avenue for developing new antibacterial agents .

Safety Profile

The safety profile of this compound has been assessed through cytotoxicity assays. The Safety Index (SI), defined as CC50/IC50 ratio, ranged between ~78 to 1110 across various studies, indicating a favorable safety margin for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.